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Compound of Interest

Compound Name: (1S,2S)-2-Aminocyclohexanol

Cat. No.: B150878 Get Quote

This technical guide provides a detailed overview of the spectroscopic data for (1S,2S)-2-
aminocyclohexanol, a valuable chiral building block in pharmaceutical and chemical research.

The document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for its characterization.

Introduction
(1S,2S)-2-Aminocyclohexanol is a chiral organic compound with the molecular formula

C₆H₁₃NO. As a cis-1,2-disubstituted cyclohexane, the spatial arrangement of its amino and

hydroxyl groups dictates its chemical reactivity and biological activity. Accurate spectroscopic

characterization is paramount for confirming its stereochemistry and purity, which are critical for

its applications in stereoselective synthesis and as a scaffold in medicinal chemistry. This guide

summarizes available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic

data and provides generalized experimental protocols for data acquisition.

Spectroscopic Data
The following sections present the available spectroscopic data for (1S,2S)-2-
aminocyclohexanol. It is important to note that a complete, experimentally verified dataset

from a single, peer-reviewed source is not readily available in the public domain. The data

presented herein is compiled from various sources and should be used as a reference, with the

understanding that experimental conditions can influence the exact values.

¹H NMR Spectroscopy
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Proton NMR spectroscopy is a powerful tool for elucidating the stereochemistry of substituted

cyclohexanes through the analysis of chemical shifts and spin-spin coupling constants. For

(1S,2S)-2-aminocyclohexanol, the cis relationship of the amino and hydroxyl groups leads to

a specific set of proton environments.

Table 1: ¹H NMR Spectral Data of 2-Aminocyclohexanol

Proton Assignment
Chemical Shift (δ)
ppm

Multiplicity
Coupling
Constants (J) Hz

H1 (CH-OH) 3.126 Not specified
J(H1, H2) = 9.3, J(H1,

H6a) = 4.6

H2 (CH-NH₂) 2.450 Not specified
J(H2, H3a) = 10.9,

J(H2, H3e) = 4.2

Cyclohexyl Protons 1.116 - 2.52 Multiplet Not fully resolved

Disclaimer: The data in Table 1 is adapted from a spectrum of 2-aminocyclohexanol where the

specific stereoisomer was not explicitly defined. However, the provided coupling constants are

consistent with a cis configuration. Researchers should verify this data with their own

experimental results.

¹³C NMR Spectroscopy
Carbon NMR provides information on the number and electronic environment of the carbon

atoms in the molecule. Due to the lack of specific experimental data in the searched literature

for (1S,2S)-2-aminocyclohexanol, a definitive table of ¹³C NMR chemical shifts cannot be

provided at this time. For similar aminocyclohexanol structures, the carbon atoms bearing the

hydroxyl and amino groups are typically observed in the range of 65-80 ppm and 50-60 ppm,

respectively. The remaining cyclohexyl carbons generally appear between 20-40 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of (1S,2S)-2-aminocyclohexanol is expected to show characteristic absorption bands for the

O-H and N-H stretching vibrations, as well as C-H, C-O, and C-N stretching and bending

vibrations.
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Table 2: Expected IR Absorption Bands for (1S,2S)-2-Aminocyclohexanol

Functional Group
Absorption Range
(cm⁻¹)

Intensity Notes

O-H Stretch 3200 - 3600 Strong, Broad
Indicates hydrogen

bonding.

N-H Stretch 3250 - 3400 Medium
Primary amine, may

show two bands.

C-H Stretch (sp³) 2850 - 3000 Strong Aliphatic C-H bonds.

N-H Bend 1590 - 1650 Medium
Scissoring vibration of

the -NH₂ group.

C-O Stretch 1050 - 1150 Strong
Characteristic of a

secondary alcohol.

C-N Stretch 1020 - 1250 Medium Aliphatic amine.

Disclaimer: Table 2 provides expected ranges for the functional groups present in (1S,2S)-2-
aminocyclohexanol based on general IR correlation tables. These values should be

confirmed with experimental data.

Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of (1S,2S)-2-
aminocyclohexanol. Specific parameters should be optimized for the instrument being used.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of (1S,2S)-2-aminocyclohexanol in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR

tube.

¹H NMR Acquisition:

Use a standard single-pulse sequence.
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Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

Use a standard proton-decoupled pulse sequence.

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100

ppm).

Use a relaxation delay of 2 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol (KBr Pellet)
Sample Preparation:

Thoroughly grind 1-2 mg of (1S,2S)-2-aminocyclohexanol with approximately 100-200

mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.
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The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Visualization of Methodologies and Pathways
The following diagrams illustrate the logical workflow for spectroscopic analysis and a relevant

biological pathway involving aminocyclohexanol derivatives.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of (1S,2S)-2-aminocyclohexanol.
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Caption: Inhibition of the SYK signaling pathway by aminocyclohexanol derivatives.

To cite this document: BenchChem. [Spectroscopic Profile of (1S,2S)-2-Aminocyclohexanol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b150878?utm_src=pdf-body-img
https://www.benchchem.com/product/b150878?utm_src=pdf-body
https://www.benchchem.com/product/b150878?utm_src=pdf-body-img
https://www.benchchem.com/product/b150878#spectroscopic-data-nmr-ir-of-1s-2s-2-aminocyclohexanol
https://www.benchchem.com/product/b150878#spectroscopic-data-nmr-ir-of-1s-2s-2-aminocyclohexanol
https://www.benchchem.com/product/b150878#spectroscopic-data-nmr-ir-of-1s-2s-2-aminocyclohexanol
https://www.benchchem.com/product/b150878#spectroscopic-data-nmr-ir-of-1s-2s-2-aminocyclohexanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b150878?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

